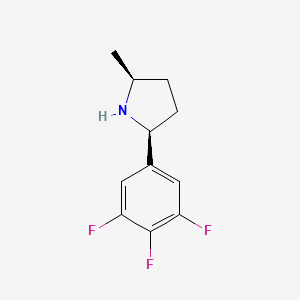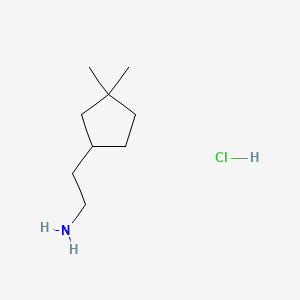
2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclopentyl ring substituted with two methyl groups and an ethanamine chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride can be achieved through several methods:
Reductive Amination: This involves the reaction of 3,3-dimethylcyclopentanone with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.
Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with 3,3-dimethylcyclopentyl bromide, followed by hydrolysis to yield the primary amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted amines or other functionalized derivatives.
Applications De Recherche Scientifique
2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,3-Dimethylcyclopentyl)ethan-1-amine
- 3,3-Dimethylcyclopentylamine
- 2-(3,3-Dimethylcyclopentyl)ethanol
Uniqueness
2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a cyclopentyl ring with two methyl groups and an ethanamine chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C9H20ClN |
|---|---|
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
2-(3,3-dimethylcyclopentyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-9(2)5-3-8(7-9)4-6-10;/h8H,3-7,10H2,1-2H3;1H |
Clé InChI |
DDCBSNQABRPMRK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)CCN)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


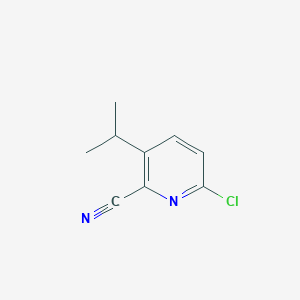
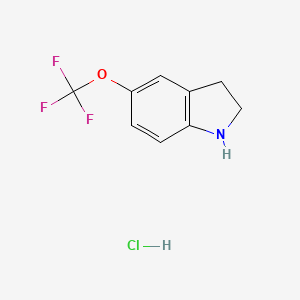
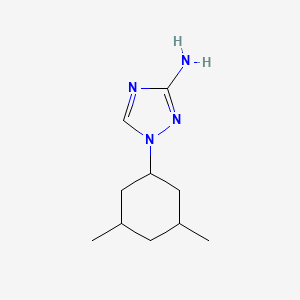

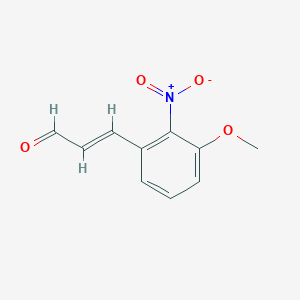
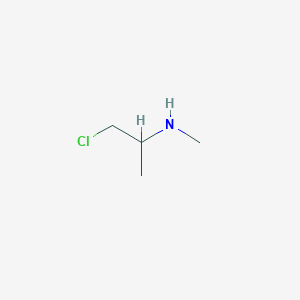
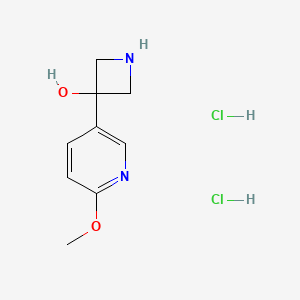
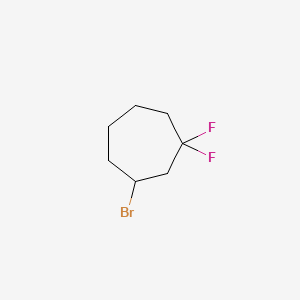
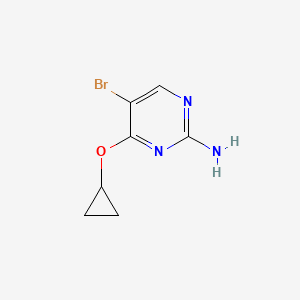
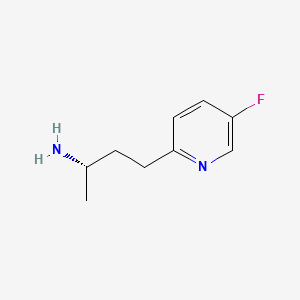
![(4-Ethyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B13480922.png)
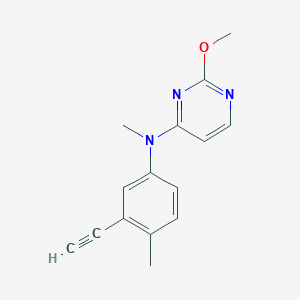
![lithium(1+) 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13480943.png)
